Cyantraniliprole metabolite IN-K5A79
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Overview
Description
Cyantraniliprole metabolite IN-K5A79 is a significant compound in the field of agricultural chemistry. It is a metabolite of cyantraniliprole, an insecticide belonging to the diamide class. Cyantraniliprole is known for its effectiveness against a wide range of insect pests, including those with mandibulate and piercing-sucking mouthparts . The metabolite IN-K5A79 is characterized by its molecular formula C18H13BrClN5O4 and a molecular weight of 478.6839 .
Preparation Methods
The preparation of Cyantraniliprole metabolite IN-K5A79 involves several synthetic routes and reaction conditions. The industrial production methods typically include the synthesis of cyantraniliprole followed by its metabolic conversion to IN-K5A79. The synthetic route involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Cyantraniliprole metabolite IN-K5A79 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyantraniliprole metabolite IN-K5A79 has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical methods development and validation. In biology, it is studied for its effects on insect physiology and metabolism. In medicine, it is investigated for its potential use in developing new insecticides with improved efficacy and safety profiles. In industry, it is used in the formulation of insecticidal products for agricultural and residential use .
Mechanism of Action
The mechanism of action of Cyantraniliprole metabolite IN-K5A79 involves the activation of ryanodine receptors in insect muscle cells. This leads to the unregulated release of calcium ions from internal stores, resulting in continuous muscle contraction, paralysis, and eventual death of the insect. The molecular targets of this compound are the ryanodine receptor channels, which play a crucial role in muscle contraction and relaxation .
Comparison with Similar Compounds
Cyantraniliprole metabolite IN-K5A79 is unique compared to other similar compounds due to its specific mode of action and high efficacy against a broad spectrum of insect pests. Similar compounds include chlorantraniliprole and flubendiamide, which also belong to the diamide class of insecticides. this compound stands out due to its improved stability and effectiveness under various environmental conditions .
Properties
Molecular Formula |
C18H13BrClN5O4 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-carbamoyl-5-methylbenzoic acid |
InChI |
InChI=1S/C18H13BrClN5O4/c1-8-5-9(18(28)29)6-10(15(21)26)14(8)23-17(27)12-7-13(19)24-25(12)16-11(20)3-2-4-22-16/h2-7H,1H3,(H2,21,26)(H,23,27)(H,28,29) |
InChI Key |
UMNDSUUBLGSBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)N)C(=O)O |
Origin of Product |
United States |
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